![molecular formula C15H16N4O3S2 B2415053 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1048677-44-6](/img/structure/B2415053.png)
5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
The compound “5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide” is a heterocyclic organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . The resulting compounds have been used to acylate the biogenic amine tryptamine and its derivatives .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives have anti-inflammatory effects. Notably:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1 H -indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities .
Antitubercular Activity
Indole-based compounds have been explored for their potential in treating tuberculosis:
- Compound 3 : (E)-1-(2-(1 H -indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis .
Antidiabetic Potential
Indole-based molecules have been investigated for their role in managing diabetes. Our compound could be a subject of interest in this context.
Mechanism of Action
Target of Action
The compound, also known as 5-oxo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to interact with a number of lipophilic amino acids such as LEU4607, ILE406, ALA410 . These amino acids are often part of larger protein structures, which could be the primary targets of the compound.
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, pain perception, microbial growth, viral replication, neuron protection, and tumor growth.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.
Result of Action
Given the range of biological activities associated with thiazole derivatives , the compound could potentially have effects such as reducing inflammation, relieving pain, inhibiting microbial growth, blocking viral replication, protecting neurons, and inhibiting tumor growth.
properties
IUPAC Name |
5-oxo-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c20-12-4-3-11(18-12)14(22)19-15-17-9(8-24-15)6-13(21)16-7-10-2-1-5-23-10/h1-2,5,8,11H,3-4,6-7H2,(H,16,21)(H,18,20)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASAIJPILPLRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide |
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